DL-alpha-Methylproline hbr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

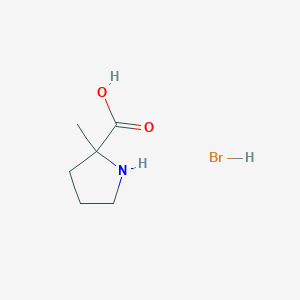

C6H12BrNO2 |

|---|---|

Poids moléculaire |

210.07 g/mol |

Nom IUPAC |

2-methylpyrrolidine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C6H11NO2.BrH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H |

Clé InChI |

IPZNJEAFURICJF-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCN1)C(=O)O.Br |

Séquence |

X |

Origine du produit |

United States |

Overview of Alpha-substituted Proline Analogs in Chemical Research

Significance of Proline Modifications in Biomolecular Systems

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a pyrrolidine ring. creative-proteomics.combocsci.com This cyclic structure restricts the conformational flexibility of the polypeptide chain, making proline a critical determinant of protein architecture, particularly in the formation of turns and loops. creative-proteomics.combocsci.com The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, and the isomerization between these two states is a crucial, albeit slow, step in protein folding and function. mdpi.com This cis-trans isomerization can act as a molecular switch, regulating biological processes such as cell signaling, ion channel gating, and protein stability. mdpi.com

Modifications to the proline ring, such as alpha-substitution, are of great significance because they allow researchers to finely tune the structural and functional properties of peptides and proteins. acs.org By introducing substituents, chemists can enforce a specific conformation (e.g., favoring trans over cis), enhance stability against enzymatic degradation, and modulate the biological activity of a peptide. researchgate.netnih.gov For instance, post-translational modifications like hydroxylation to form hydroxyproline are essential for the stability of collagen, the most abundant protein in animals. creative-proteomics.commdpi.com Synthetic modifications, therefore, offer a powerful tool to probe and engineer biological systems, leading to the development of novel therapeutic agents and research tools. bocsci.comnih.gov

Foundational Principles of Conformational Constraint in Amino Acid Derivatives

The central principle behind the use of modified amino acids like DL-alpha-Methylproline hbr is the concept of conformational constraint . In essence, by restricting the number of possible shapes (conformations) a molecule can adopt, its interaction with a biological target (like a receptor or enzyme) can be made more specific and potent. iupac.org Natural peptides are often highly flexible, which can be a disadvantage in drug design as it may lead to binding with multiple targets (lower selectivity) and a higher energetic cost to adopt the correct binding conformation.

Introducing a substituent at the alpha-carbon of an amino acid, as in alpha-methylproline, creates significant steric hindrance. This steric bulk restricts the rotation around the key backbone dihedral angles (phi, ψ) and can lock the preceding peptide bond into a specific conformation. researchgate.netnih.gov For example, the methyl group in alpha-methylproline strongly favors a trans conformation for the preceding peptide bond, in contrast to natural proline which can more readily adopt both cis and trans forms. researchgate.netnih.gov This pre-organization of the peptide backbone into a defined shape can enhance binding affinity and biological activity. iupac.org The use of conformationally constrained amino acids is a fundamental strategy in medicinal chemistry to design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. rsc.orgmdpi.com

Evolution of Research on Alpha-Methylproline in Academic Contexts

Research into alpha-methylproline began as an extension of the broader investigation into conformationally constrained amino acids. Early studies focused on its synthesis and the fundamental conformational effects of alpha-methylation on the proline ring and adjacent peptide bonds. researchgate.net Scientists quickly recognized that substituting the alpha-hydrogen with a methyl group provided a powerful tool to enforce a trans peptide bond, which was then used to study the role of cis-trans isomerization in various biological processes. researchgate.netnih.gov

Over the years, the application of alpha-methylproline has expanded significantly. It has been incorporated into a wide range of biologically active peptides to enhance their structural stability and to probe structure-activity relationships. researchgate.net For example, it has been used in analogs of the hormone bradykinin and antimicrobial peptides to stabilize specific secondary structures like β-turns. researchgate.netnih.gov More recent research has explored its use in creating novel peptide-based materials and as a chiral auxiliary in asymmetric synthesis. usm.eduresearchgate.net The development of synthetic methods to produce various stereoisomers and derivatives of alpha-methylproline continues to be an active area of research, enabling more complex molecular designs for applications in drug discovery and biotechnology. nih.govusm.edu Studies have also compared the effects of methyl substitution with other groups, such as trifluoromethyl, to further understand and manipulate peptide conformation and properties. rsc.org

Interactive Data Table: Properties of Proline and its Alpha-Methylated Analog

This table summarizes key conformational features discussed in the text.

| Compound Name | Favored Xaa-Pro Amide Bond Conformation | Key Conformational Effect | Primary Application in Research |

| L-Proline | cis and trans are both significantly populated mdpi.com | Induces turns; backbone flexibility is restricted compared to non-cyclic amino acids creative-proteomics.combocsci.com | Building block in natural proteins; studying protein folding mdpi.com |

| DL-alpha-Methylproline | Strongly favors the trans conformation researchgate.netnih.gov | Severely restricts backbone dihedral angles (Φ, Ψ); locks preceding peptide bond nih.gov | Inducing specific secondary structures (e.g., β-turns); enhancing peptide stability researchgate.netnih.gov |

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.